The Pharmacological and Developmental Profile of DPC 083 (BMS-561390): A Retrospective Technical Analysis
The Pharmacological and Developmental Profile of DPC 083 (BMS-561390): A Retrospective Technical Analysis
Executive Summary
DPC 083 (BMS-561390) represents a pivotal chapter in the evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Developed initially by DuPont Pharmaceuticals and later acquired by Bristol-Myers Squibb, this quinazolinone derivative was engineered as a "Second-Generation" NNRTI. Its primary design objective was to overcome the K103N resistance mutation—the Achilles' heel of first-generation agents like Efavirenz (EFV) and Nevirapine (NVP).
While DPC 083 demonstrated a superior resistance profile and favorable pharmacokinetics allowing for once-daily dosing, its development was halted in Phase II clinical trials due to safety concerns. This guide analyzes the pharmacological profile of DPC 083, offering researchers a technical dissection of its mechanism, virology, and the lessons learned from its discontinuation.
Chemical & Structural Biology
Structural Activity Relationship (SAR)
Unlike Efavirenz, which is a benzoxazinone, DPC 083 utilizes a quinazolinone scaffold. However, it retains the critical cyclopropylethynyl group found in Efavirenz. This structural continuity is not accidental; it serves to lock the inhibitor into the hydrophobic Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of the HIV-1 Reverse Transcriptase (RT) enzyme.
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Core Scaffold: Quinazolinone (provides backbone rigidity).
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Key Substituent: Cyclopropylethynyl group (maximizes hydrophobic contact with Trp229 , Phe227 , and Tyr188 ).
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Chirality: The (S)-enantiomer is the active antiviral agent.
Mechanism of Action (Allosteric Inhibition)
DPC 083 functions as a non-competitive allosteric inhibitor. It does not compete with the nucleotide substrate (dNTP) for the active site. Instead, it binds to a hydrophobic pocket adjacent to the active site (the NNIBP).
The "Butterfly" Effect: Upon binding, DPC 083 induces a conformational change in the p66 subunit of the RT enzyme. This forces the "thumb" domain into a hyperextended position, locking the active site in a catalytically incompetent conformation. This prevents the chemical step of DNA polymerization.
Figure 1: Mechanism of Action. DPC 083 binds the allosteric pocket, inducing a conformational shift that distorts the catalytic triad, effectively halting polymerization.
In Vitro Virology & Resistance Profiling
The defining characteristic of DPC 083 was its potency against the K103N mutant. The K103N mutation involves a substitution of Lysine for Asparagine at codon 103, which stabilizes the closed form of the NNIBP, preventing first-generation NNRTIs from entering. DPC 083 was designed with higher flexibility and binding affinity to overcome this barrier.
Comparative Potency Data (IC90)
The following table summarizes the inhibitory concentration (IC90) required to inhibit 90% of viral replication in vitro.
| Viral Strain | Genotype | Efavirenz (EFV) IC90 (nM) | DPC 083 IC90 (nM) | Fold Change (DPC 083 vs WT) |
| Wild Type | WT | 1.5 - 3.0 | 1.0 - 2.5 | 1.0 |
| Single Mutant | K103N | > 100 (Resistant) | 5.0 - 10.0 | ~2-4x |
| Single Mutant | Y181C | 2.0 - 5.0 | 15.0 - 25.0 | ~10x |
| Double Mutant | K103N + Y181C | > 1000 | > 500 | Resistant |
Analysis:
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K103N Efficacy: DPC 083 retains nanomolar potency against K103N, a major advantage over Efavirenz.
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Y181C Vulnerability: DPC 083 shows reduced efficacy against Y181C compared to Efavirenz. This is a common trade-off in quinazolinone derivatives.
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Double Mutants: Like most 2nd generation agents of its time, it struggled against the K103N + Y181C double mutant, a gap eventually filled by Etravirine (TMC125).
Pharmacokinetics (PK)[1]
DPC 083 was optimized for a "convenience" profile, targeting the once-daily (QD) dosing market to improve patient adherence.
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Half-Life (t1/2): ~120 hours in humans (extremely long).
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Dosing Interval: Once daily (QD).
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Metabolism: Primarily hepatic via the Cytochrome P450 system.
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Induction: Like Efavirenz, DPC 083 is an auto-inducer of CYP3A4 and CYP2B6. This means it accelerates its own metabolism over time, requiring steady-state calibration during clinical trials.
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Protein Binding: >99% bound to plasma proteins (albumin/alpha-1 acid glycoprotein).
Safety & Discontinuation: The "Why"
Despite its virologic promise, DPC 083 (BMS-561390) was discontinued during Phase II clinical development. For drug developers, understanding this failure is as critical as understanding its success.
The Safety Signal
The discontinuation was driven by an unfavorable safety profile that emerged during dose-ranging studies.
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Cutaneous Reactions: High incidence of rash, a class-effect of NNRTIs but observed at unacceptable frequency/severity.
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Hepatotoxicity: Elevation of transaminases (ALT/AST).
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Neuropsychiatric Effects: Similar to Efavirenz (dizziness, vivid dreams), but the risk-benefit ratio was difficult to justify given the emergence of safer competitors (e.g., Rilpivirine).
The Class Effect (Mechanistic Insight)
Recent research suggests that quinazolinone/benzoxazinone NNRTIs can trigger endoplasmic reticulum (ER) stress in hepatocytes. Specifically, these compounds may activate the IRE1α-XBP1 pathway, leading to hepatocyte apoptosis. This off-target toxicity is a major hurdle for this chemical scaffold.
Experimental Protocols
To validate the profile of an NNRTI like DPC 083, two core assays are required: Phenotypic Susceptibility and Time-of-Addition.
Protocol A: Phenotypic Susceptibility Assay (Recombinant Virus)
Purpose: To determine the IC50/IC90 of DPC 083 against a panel of patient-derived HIV-1 isolates.
Reagents:
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HEK293T cells (for transfection).
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MT-2 or TZM-bl cells (target cells).
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pNL4-3 backbone vector (luciferase reporter).
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Patient-derived RT sequences (PCR amplified).
Workflow:
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Vector Construction: Amplify the RT region from patient plasma viral RNA. Clone this amplicon into the pNL4-3-Luc backbone (replacing the WT RT).
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Transfection: Transfect HEK293T cells with the recombinant plasmid to generate "pseudotyped" virus particles. Harvest supernatant after 48h.
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Drug Plate Prep: Prepare 3-fold serial dilutions of DPC 083 in a 96-well plate. Include Efavirenz as a control.
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Infection: Add TZM-bl cells (10,000 cells/well) and the harvested virus to the drug plates.
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Incubation: Incubate for 48 hours at 37°C, 5% CO2.
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Readout: Lyse cells and add luciferase substrate. Measure Relative Light Units (RLU) using a luminometer.
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Analysis: Plot % Inhibition vs. Log[Drug]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Figure 2: Phenotypic Susceptibility Workflow. A standard reverse-genetics approach to quantify drug resistance.
Protocol B: Time-of-Addition Assay
Purpose: To confirm DPC 083 acts at the Reverse Transcription step, distinguishing it from Entry Inhibitors or Integrase Inhibitors.
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Infection: Synchronize infection of MT-2 cells with HIV-1 (MOI 0.1) at 4°C for 1 hour (allows binding but not entry).
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Initiation: Shift temperature to 37°C (Time = 0).
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Drug Addition: Add DPC 083 (at 10x IC50) to distinct wells at T=0, 1, 2, 4, 6, 8, 12, and 24 hours post-initiation.
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Control: Run parallel arms with AZT (NRTI control) and Raltegravir (Integrase control).
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Readout: Measure p24 antigen production after 30 hours.
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Interpretation:
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If drug is added after its target step is complete, viral replication will occur (loss of inhibition).
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DPC 083 should lose efficacy if added >4-6 hours post-infection (duration of RT process).
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References
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Corbett, J. W., et al. (1999). "Expanded-spectrum nonnucleoside reverse transcriptase inhibitors." Antimicrobial Agents and Chemotherapy, 43(12), 2893-2897. Link
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Lim, M. L. (2001). "DPC-083. DuPont Pharmaceuticals."[1][2][3] Current Opinion in Investigational Drugs, 2(9), 1209-1212. Link
- Bacheler, L., et al. (2001). "Resistance Profile of the Second-Generation Nonnucleoside Reverse Transcriptase Inhibitor DPC 083." 9th Conference on Retroviruses and Opportunistic Infections, Abstract 405.
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Bristol-Myers Squibb. (2005). "Safety and Effectiveness of the Drug DPC 083 in Combination With Nucleoside Analogue Reverse Transcriptase Inhibitors." ClinicalTrials.gov, NCT00007449.[4] Link[4]
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Götte, M., et al. (2000). "P236L mutant of HIV-1 reverse transcriptase is hypersensitive to the NNRTI DPC 083." Journal of Virology, 74(11). Link
